9-Epi-phlomiol

Beschreibung

Eigenschaften

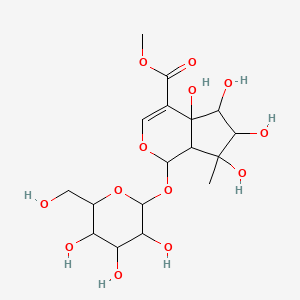

Molekularformel |

C17H26O13 |

|---|---|

Molekulargewicht |

438.4 g/mol |

IUPAC-Name |

methyl 4a,5,6,7-tetrahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3 |

InChI-Schlüssel |

QNOVPOGNFVHQOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Isolation, Purification, and Structural Elucidation of 9 Epi Phlomiol

Extraction Methodologies from Plant Matrices

The initial step in the isolation of 9-Epi-phlomiol involves its extraction from the source plant material. A widely employed method is solvent extraction, which leverages the solubility of the target compound to separate it from the solid plant matrix.

Typically, the dried and powdered aerial parts or roots of the plant are subjected to extraction with polar solvents. Methanol is a commonly used solvent due to its effectiveness in dissolving iridoid glycosides. The process often involves maceration or Soxhlet extraction, where the plant material is soaked or continuously washed with the solvent over an extended period to ensure exhaustive extraction. Following the initial extraction, the resulting crude extract, which contains a complex mixture of phytochemicals, is concentrated under reduced pressure to yield a residue that is then carried forward for further purification.

Chromatographic Purification Techniques

Due to the complexity of the crude plant extract, a series of chromatographic techniques are required to isolate 9-Epi-phlomiol from other structurally related compounds and impurities.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that is often essential for the final purification of 9-Epi-phlomiol. This method separates compounds based on their hydrophobicity.

The semi-purified fractions containing 9-Epi-phlomiol are injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution system, typically using a mixture of water and a more non-polar organic solvent like acetonitrile or methanol, is employed. The mobile phase composition is gradually changed to elute compounds with varying polarities at different times. The effluent is monitored by a detector (e.g., UV-Vis), and the fractions corresponding to the peak of 9-Epi-phlomiol are collected. This process can be repeated to achieve a high degree of purity (≥98%).

Before the final purification by HPLC, preliminary fractionation of the crude extract is often performed using lower-resolution, higher-capacity techniques like Vacuum Liquid Chromatography (VLC). VLC is a rapid, preparative column chromatography method that uses a vacuum to accelerate the flow of the mobile phase through the stationary phase (commonly silica gel). The crude extract is loaded onto the column, and a stepwise gradient of solvents with increasing polarity (e.g., progressing from hexane to ethyl acetate to methanol) is used for elution. This allows for the separation of the extract into several fractions based on polarity.

The composition of these fractions is monitored by analytical Thin-Layer Chromatography (TLC). Preparative TLC can also be used for further separation of the VLC fractions. In this technique, the sample is applied as a band onto a thicker layer of stationary phase on a glass plate, which is then developed in a suitable solvent system. The separated bands of compounds are visualized (e.g., under UV light), and the band corresponding to 9-Epi-phlomiol is scraped from the plate and the compound is eluted from the stationary phase with a polar solvent.

Spectroscopic Characterization and Confirmation of Chemical Structure

Once 9-Epi-phlomiol has been purified, its chemical structure is determined and confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

1D NMR: The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl).

2D NMR: A series of two-dimensional NMR experiments are conducted to piece together the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule, such as the epi configuration at position 9.

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the complete structure and stereochemistry of 9-Epi-phlomiol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 9-Epi-phlomiol (Data are hypothetical and for illustrative purposes)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 98.5 | 5.10 (d, 2.5) |

| 3 | 141.2 | 7.50 (s) |

| 4 | 110.8 | |

| 5 | 38.9 | 2.85 (m) |

| 6 | 78.1 | 4.20 (dd, 8.0, 6.5) |

| 7 | 77.5 | 3.90 (m) |

| 8 | 70.2 | |

| 9 | 45.3 | 2.55 (m) |

| 10 | 21.1 | 1.15 (d, 7.0) |

| 1' | 99.8 | 4.65 (d, 7.8) |

Note: The data in this table is hypothetical and serves as an example of how NMR data for 9-Epi-phlomiol would be presented.

Mass spectrometry is used to determine the molecular weight and elemental composition of 9-Epi-phlomiol.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻). This accurate mass allows for the determination of the elemental formula of the compound (e.g., C₁₇H₂₆O₁₃).

Tandem Mass Spectrometry (MS/MS) , which can be coupled with liquid chromatography (LC-MS/MS), involves the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, such as the loss of the glucose moiety, which further helps to confirm the identity of the compound as an iridoid glycoside.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Insufficient Data for Article Generation

Following a comprehensive search for scientific literature pertaining to the chemical compound "9-Epi-phlomiol," it has been determined that there is a lack of specific data required to generate the requested article. The user's instructions mandated a detailed section on the "Ultraviolet-Visible (UV-Vis) Spectroscopy" of 9-Epi-phlomiol, complete with a data table of research findings.

Despite multiple targeted searches for "9-Epi-phlomiol UV λmax," "phlomiol UV spectrum," "iridoid glycosides from Phlomis UV data," and "spectroscopic data of 9-Epi-phlomiol," no specific UV-Vis absorption data, such as the maximum absorption wavelength (λmax), for 9-Epi-phlomiol could be located in the available scientific literature.

The search results did yield general information regarding the spectroscopic analysis of iridoid glycosides, the class of compounds to which 9-Epi-phlomiol belongs. Some sources indicated that iridoid glycosides typically exhibit UV absorption in the range of 230-290 nm due to the enol-ether system present in their structure. However, this general information is not a substitute for the specific, experimentally determined data required for a scientifically accurate and detailed article on 9-Epi-phlomiol.

Structure Activity Relationship Sar Studies of 9 Epi Phlomiol and Its Analogs

Identification of Key Structural Moieties Contributing to Biological Efficacy

Currently, there is no specific research available that identifies the key structural moieties of 9-Epi-phlomiol responsible for its biological efficacy. SAR studies on other related compounds often highlight the importance of the iridoid backbone, the nature and position of substituent groups, and the presence of specific functional groups like hydroxyls or esters in determining biological activity. However, without direct studies on 9-Epi-phlomiol, any discussion on its key structural features would be speculative.

Stereochemical Influences on Biological Activity

The influence of stereochemistry on the biological activity of chiral natural products is a fundamental concept in medicinal chemistry. mdpi.com Different stereoisomers of a compound can exhibit vastly different pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. mdpi.com For many natural products, only one specific stereoisomer is biologically active. mdpi.com However, the literature lacks specific studies investigating the stereochemical influences on the biological activity of 9-Epi-phlomiol. Research on other chiral compounds has demonstrated that stereochemistry can be a critical determinant of both potency and pharmacokinetic properties. mdpi.com

Impact of Glycosylation Patterns on Pharmacological Profiles

Glycosylation, the attachment of sugar moieties to a molecule, is known to significantly impact the pharmacological properties of natural products, including their solubility, stability, and bioavailability. nih.govnih.gov Variations in glycan structure and the site of attachment can lead to different biological activities and therapeutic efficacies. nih.gov While one source mentions "epi-phlomiol (= phloyoside I)" in the context of phenylethanoid glycosides, it does not provide further details on how glycosylation affects its pharmacological profile. grafiati.com Without specific studies on 9-Epi-phlomiol, it is not possible to detail the impact of its glycosylation patterns.

Computational Chemistry Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR))

Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for predicting the biological activity of compounds and understanding their mechanisms of action. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. nih.gov However, a search of the available literature did not yield any QSAR or other computational chemistry studies specifically focused on 9-Epi-phlomiol.

Advanced Analytical Methodologies for 9 Epi Phlomiol Research

Quantitative Analysis Techniques

Quantitative analysis is crucial for determining the concentration of 9-Epi-phlomiol in various samples, such as plant extracts or biological matrices. HPLC and LC-MS/MS are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a fundamental technique for separating and quantifying compounds in a mixture. The choice of detector is critical and depends on the physicochemical properties of the analyte.

Diode Array Detector (DAD): This detector measures the absorption of ultraviolet-visible light by the analyte. It is suitable for compounds with a chromophore in their structure. While HPLC-DAD is a common method for the quantification of iridoid glycosides, specific validated methods detailing parameters like the stationary phase, mobile phase composition, and detection wavelength for 9-Epi-phlomiol are not readily found.

Evaporative Light Scattering Detector (ELSD): ELSD is a "quasi-universal" detector that is useful for analytes lacking a significant UV chromophore. chromatographyonline.com It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. chromatographyonline.com This makes it a potentially suitable technique for quantifying 9-Epi-phlomiol, especially in complex matrices where baseline drift can be an issue with UV detectors during gradient elution. chromatographyonline.com However, specific HPLC-ELSD methods validated for 9-Epi-phlomiol are not described in the available literature.

A comparative table of these detectors is presented below:

| Detector | Principle | Advantages for Phytochemical Analysis | Limitations |

| Diode Array Detector (DAD) | Measures UV-Vis absorbance | Provides spectral information, aiding in peak purity assessment. | Requires analyte to have a chromophore. |

| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles | Universal detection for non-volatile compounds; stable baseline with gradient elution. | Semi-quantitative without proper calibration; sensitive to mobile phase volatility. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantification

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for analyzing complex mixtures. researchgate.netnih.gov This technique is invaluable for quantifying trace amounts of a specific compound within a complex biological or botanical matrix. researchgate.net A targeted LC-MS/MS method would involve selecting specific precursor-to-product ion transitions for 9-Epi-phlomiol to ensure accurate quantification, even in the presence of co-eluting interferences. nih.gov Despite its theoretical applicability, detailed, validated LC-MS/MS methods specifically for the quantification of 9-Epi-phlomiol are not prominently featured in scientific databases.

Qualitative Analysis for Comprehensive Structural Confirmation

Qualitative analysis aims to unequivocally confirm the chemical structure of a compound. Advanced spectroscopic techniques are essential for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Advanced techniques can provide even greater detail.

Cryoprobe NMR: This technology involves cooling the NMR probe's electronics to cryogenic temperatures, which significantly increases the signal-to-noise ratio (S/N). azom.combruker.com This enhancement allows for the analysis of very small sample quantities or the rapid acquisition of data, which is particularly useful for rare natural products. azom.com

Solid-State NMR (SSNMR): Unlike traditional solution-state NMR, SSNMR analyzes samples in their solid phase. This can provide unique information about the molecule's conformation and intermolecular interactions in its natural state. The combination of a Magic Angle Spinning (MAS) CryoProbe with SSNMR offers substantial sensitivity gains, enabling detailed studies of complex biological systems. bruker.comnih.gov

The application of these advanced NMR techniques could provide unprecedented insight into the three-dimensional structure and dynamics of 9-Epi-phlomiol, but such studies have not been specifically reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

| Technique | Information Provided | Relevance to 9-Epi-phlomiol |

| Advanced NMR (Cryoprobe, Solid-State) | Detailed 3D structure, conformation, intermolecular interactions. | Could provide definitive structural proof and insights into its biological interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula. | Essential for unambiguous identification and confirmation of the molecular formula. |

Method Validation and Standardization in Phytochemical Analysis

For any analytical method to be considered reliable, it must undergo a rigorous validation process. Standardization ensures that results are consistent and comparable across different laboratories. Key validation parameters include:

Precision: The closeness of agreement between a series of measurements.

Accuracy: The closeness of the measured value to the true value.

Repeatability: The precision under the same operating conditions over a short interval.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

While the principles of method validation are universally applied in phytochemical analysis, specific validation reports for analytical methods dedicated to 9-Epi-phlomiol are not detailed in the reviewed literature. The development and validation of standardized methods are crucial for the quality control of herbal medicines and for ensuring the reliability of research findings.

Future Research Directions and Translational Perspectives for 9 Epi Phlomiol

Elucidation of Novel Biological Targets and Signaling Pathways

A primary avenue for future research will be the identification of the specific molecular targets and signaling pathways modulated by 9-Epi-phlomiol. Iridoid glycosides are known to possess diverse biological properties, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. violapharm.comnih.govresearchgate.netnih.gov Therefore, it is plausible that 9-Epi-phlomiol may interact with key components of cellular signaling cascades implicated in various diseases.

Future investigations should employ a multi-pronged approach to uncover these mechanisms. High-throughput screening assays could be utilized to assess the compound's activity against a broad panel of enzymes, receptors, and ion channels. Furthermore, advanced proteomic and metabolomic techniques can help identify global changes in protein expression and metabolite profiles in cells treated with 9-Epi-phlomiol, offering clues to its mode of action.

A potential area of interest is the compound's effect on inflammatory pathways. Many iridoid glycosides have been shown to inhibit pro-inflammatory mediators. Research could focus on whether 9-Epi-phlomiol modulates key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

Exploration of Synergistic Effects with Other Natural Compounds

The therapeutic potential of 9-Epi-phlomiol may be significantly enhanced when used in combination with other natural compounds. nih.govfrontiersin.org Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This approach can lead to increased efficacy and potentially lower required doses, thereby reducing the risk of side effects.

Future studies should investigate the synergistic potential of 9-Epi-phlomiol with other phytochemicals, particularly those found in the Phlomis genus, which is rich in flavonoids and phenylethanoid glycosides in addition to iridoids. researchgate.netnih.gov For instance, combining 9-Epi-phlomiol with a flavonoid known for its antioxidant properties could result in a potent anti-inflammatory and cytoprotective formulation.

In vitro studies using relevant cell lines can be designed to test various combinations and ratios of 9-Epi-phlomiol and other natural compounds. The potential for synergistic effects can be quantified using mathematical models, such as the combination index (CI) method. Promising combinations can then be further evaluated in preclinical animal models.

Development of Advanced Delivery Systems for in vitro and in vivo Studies

The physicochemical properties of 9-Epi-phlomiol, such as its solubility and bioavailability, will be critical determinants of its therapeutic efficacy. Like many iridoid glycosides, it may face challenges related to poor absorption and rapid metabolism. nih.gov The development of advanced delivery systems can help overcome these limitations and enhance its biological activity in both laboratory and clinical settings.

Nanoencapsulation technologies, such as liposomes and polymeric nanoparticles, offer a promising approach to improve the delivery of 9-Epi-phlomiol. mdpi.comnih.gov These systems can protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes. For instance, lipid-based nanoparticles could enhance the oral bioavailability of this hydrophilic compound.

Future research should focus on the design and characterization of various formulations of 9-Epi-phlomiol. The stability, encapsulation efficiency, and release kinetics of these delivery systems will need to be thoroughly evaluated. Subsequently, in vivo pharmacokinetic studies will be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the encapsulated compound compared to its free form.

| Delivery System | Potential Advantages for 9-Epi-phlomiol |

| Liposomes | Biocompatible, can encapsulate hydrophilic compounds, potential for targeted delivery. |

| Polymeric Nanoparticles | High stability, controlled release, tunable properties. |

| Solid Lipid Nanoparticles | Good biocompatibility, enhanced oral bioavailability, protection of the encapsulated compound. |

Role in Ecological Interactions and Phytoremediation

In nature, iridoid glycosides play a crucial role in plant defense against herbivores and pathogens. researchgate.netoup.com It is highly likely that 9-Epi-phlomiol contributes to the ecological fitness of the plants that produce it. Understanding its role in these interactions can provide insights into natural pest control mechanisms and the co-evolution of plants and their associated organisms.

Future ecological research could investigate the effects of 9-Epi-phlomiol on the feeding behavior and development of specialist and generalist herbivores. Additionally, its antimicrobial properties against plant pathogens could be explored. oup.com This line of inquiry could lead to the development of novel, environmentally friendly pesticides or antifungal agents for agricultural applications.

Furthermore, the potential of plants containing 9-Epi-phlomiol in phytoremediation warrants investigation. Phytoremediation is a cost-effective, plant-based approach to clean up contaminated environments. newfields.com.brnih.gov Some plant species are capable of absorbing and detoxifying pollutants from the soil and water. Research could explore whether plants producing 9-Epi-phlomiol can thrive in contaminated soils and whether the compound plays a role in the plant's tolerance to environmental stressors.

Bioprospecting for New Natural Sources and Structurally Diverse Analogues

To date, the known sources of 9-Epi-phlomiol are limited. A systematic bioprospecting effort could identify new plant species that produce this compound, potentially in higher yields. The genus Phlomis, with its rich diversity of iridoid glycosides, is a logical starting point for such investigations. researchgate.netnih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can facilitate the rapid screening of plant extracts for the presence of 9-Epi-phlomiol and related compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.